molecular formula C3H8N4O B12116805 n-Methyldicarbonimidic diamide

n-Methyldicarbonimidic diamide

Cat. No.: B12116805
M. Wt: 116.12 g/mol
InChI Key: FJBRHAVATZPXMC-UHFFFAOYSA-N
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Description

n-Methyldicarbonimidic diamide (IUPAC name: N-Methylimidodicarbonimidic diamide) is a nitrogen-rich organic compound characterized by a central imidodicarbonimidic backbone with a methyl group substitution at one of the nitrogen atoms. Its core structure consists of alternating imino (-NH-) and carbonyl (C=O) groups, forming a planar, conjugated system. The methyl substitution confers distinct electronic and steric properties, influencing its reactivity, solubility, and biological interactions .

This compound is part of the broader diamide family, which includes derivatives with diverse substituents (e.g., aryl, alkyl, or heterocyclic groups). Diamides are widely studied for applications in medicinal chemistry (e.g., cytotoxic agents) and agrochemistry (e.g., insecticides) due to their ability to interact with biological targets such as enzymes and receptors .

Properties

Molecular Formula

C3H8N4O

Molecular Weight

116.12 g/mol

IUPAC Name

carbamimidoyl N'-methylcarbamimidate

InChI

InChI=1S/C3H8N4O/c1-7-3(6)8-2(4)5/h1H3,(H3,4,5)(H2,6,7)

InChI Key

FJBRHAVATZPXMC-UHFFFAOYSA-N

Canonical SMILES

CN=C(N)OC(=N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

n-Methyldicarbonimidic diamide is typically synthesized through the reaction between dimethylamine hydrochloride and dicyano diamide. The reaction is carried out at temperatures ranging from 120-140°C for about 4 hours, yielding approximately 69% of the product . This method is efficient and commonly used in laboratory settings.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized using microwave-assisted synthesis. This method involves the use of thin layer chromatography (TLC) plates and microwave irradiation at 540 W for intervals of 40 seconds over a period of 5 minutes . This approach is eco-friendly and minimizes the use of organic solvents.

Chemical Reactions Analysis

Reactivity with Carbonyl Compounds

The amidine groups participate in condensation reactions with aldehydes or ketones to form heterocycles. For example:

  • Reaction with aryl aldehydes :

    • In DMSO, amidines react with aldehydes to generate benzimidazoles via intramolecular Michael addition and decarboxylation .

    • Conditions : 40°C, solvent-free; Products : Substituted benzimidazoles (yields: 60–90%) .

SubstrateReagentProductYieldReference
BenzaldehydeDMSO, 40°CN-Methylbenzimidazole75%

Cyclization Reactions

n-Methyldicarbonimidic diamide acts as a precursor in heterocycle synthesis:

  • Formation of guanidine-containing macrocycles :

    • Reacts with α,ω-dihaloalkanes under basic conditions to form cyclic guanidines .

    • Mechanism : Nucleophilic substitution at haloalkanes, followed by cyclization .

  • Copper-catalyzed C–N coupling :

    • With 2-haloanilines, forms benzimidazoles via Ullmann-type coupling .

    • Conditions : CuCl, TMEDA, DMSO, 120°C; Yield : 72–89% .

Reductive Alkylation

The amidine nitrogen undergoes reductive alkylation with ketones or aldehydes:

  • Example : Reaction with acetone in the presence of NaBH₄ yields N-alkylated derivatives .

    • Mechanism : Imine formation followed by borohydride reduction .

SubstrateReducing AgentProductYield
AcetoneNaBH₄N-Isopropyl derivative68%

Coordination Chemistry

The amidine nitrogens act as ligands for transition metals:

  • Cu(II) complexes : Forms stable complexes used in catalysis for C–N bond formation .

  • Application : Catalyzes cross-coupling reactions with aryl halides (e.g., Suzuki-Miyaura) .

Acid-Base Behavior

This compound exhibits strong basicity due to resonance-stabilized amidinium ions:

  • pKa : ~12.5 (comparable to guanidine) .

  • Protonation sites : Preferential protonation at terminal NH₂ groups .

Biological Interactions

While not directly studied, structural analogs like diamide insecticides target ryanodine receptors via steric hindrance and contact loss . This suggests potential bioactivity in this compound derivatives.

Stability and Degradation

  • Thermal decomposition : Degrades above 200°C, releasing NH₃ and forming cyanamide derivatives .

  • Hydrolysis : Susceptible to acidic hydrolysis, yielding methylamine and urea .

Scientific Research Applications

n-Methyldicarbonimidic diamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of n-Methyldicarbonimidic diamide involves its interaction with specific molecular targets and pathways. For example, in the case of metformin hydrochloride, the compound exerts its effects by inhibiting hepatic glucose production and improving insulin sensitivity . The molecular targets involved include enzymes and receptors related to glucose metabolism.

Comparison with Similar Compounds

Key Research Findings

  • Synthetic Flexibility : The imidodicarbonimidic core allows modular substitution, enabling rapid generation of analogs with tailored properties (e.g., solubility, bioactivity) .
  • Structure-Activity Relationships (SAR) :
    • Methyl groups enhance metabolic stability but reduce binding affinity compared to electron-withdrawing substituents (e.g., chloro, nitro) .
    • Aryl-substituted diamides exhibit π-π stacking interactions with protein targets, improving potency .
  • Biological Applications :
    • Diamides induce apoptosis in cancer cells via ROS generation and caspase-3 activation .
    • Agrochemically active diamides disrupt calcium homeostasis in insects, leading to paralysis and death .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for n-Methyldicarbonimidic diamide derivatives, and how can purity be optimized?

  • Methodological Answer: The synthesis of diamide derivatives typically involves acyl chloride intermediates reacting with amines under controlled conditions. For example, a two-step process (Schemes 1 and 2 in ) uses MES buffer for pH stabilization and ethanol as a solvent. Key parameters include reaction time (6–24 hours), temperature (room temperature to 60°C), and stoichiometric ratios (1:1.2 for acyl chloride:amine). Post-synthesis purification via column chromatography or recrystallization improves purity, with yields ranging from 63% to 72% . Characterization via IR, ¹H/¹³C NMR, and LC-MS/MS is critical to confirm structural integrity and rule out byproducts .

Q. How do spectroscopic techniques differentiate this compound from structurally similar compounds?

  • Methodological Answer: IR spectroscopy identifies characteristic amide I (1640–1680 cm⁻¹) and amide II (1520–1560 cm⁻¹) bands. ¹H NMR distinguishes methyl groups (δ 2.8–3.2 ppm for N-methyl) and aromatic protons (if present). ¹³C NMR resolves carbonyl carbons (δ 165–175 ppm) and quaternary carbons in the imidodicarbonimidic backbone. LC-MS/MS further verifies molecular weight (e.g., m/z 129.1 for the parent ion) and fragmentation patterns .

Q. What in vitro assays are suitable for evaluating the biological activity of diamide derivatives?

  • Methodological Answer: Standard assays include:

  • Antioxidant activity : DPPH radical scavenging (IC₅₀ values, e.g., 45.88 µg/mL for compound I) .
  • Antimicrobial activity : Broth microdilution (MIC/MBC against E. coli or S. aureus) .
  • Urease inhibition : Spectrophotometric quantification of urea hydrolysis rates .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves .

Advanced Research Questions

Q. How do target-site mutations in pests confer resistance to diamide insecticides, and what experimental strategies can elucidate these mechanisms?

  • Methodological Answer: Resistance in Lepidoptera (e.g., diamondback moth) is linked to RyR (ryanodine receptor) mutations (e.g., G4946E or I4790M), which reduce diamide binding affinity. Techniques include:

  • Functional genomics : CRISPR/Cas9-edited RyR variants expressed in Xenopus oocytes for calcium flux assays .
  • Radioligand binding : Competition assays using ³H-labeled diamides to quantify dissociation constants (Kd) .
  • Fitness cost analysis : Lifecycle studies comparing resistant vs. susceptible strains under stress (e.g., temperature, nutrient limitation) .

Q. What experimental designs mitigate confounding variables in diamide crosslinking studies for biomaterial applications?

  • Methodological Answer: In tendon crosslinking ( ), protocols must control:

  • Diamide concentration : 2.5–5 mmol/L in ethanol-MES buffer (pH 5.5–6.0) for optimal collagen fiber alignment.
  • Sterilization compatibility : Post-treatment gamma irradiation (25–35 kGy) to avoid collagen denaturation.
  • Morphometric validation : SEM/TEM for fiber diameter (e.g., 100–150 nm in experimental groups vs. 80 nm in controls) and polarized light microscopy for collagen type I/III ratios .

Q. How can computational modeling predict the environmental fate and non-target toxicity of diamide derivatives?

  • Methodological Answer:

  • QSAR models : Correlate logP, molecular weight, and electronic parameters (e.g., HOMO/LUMO) with bioaccumulation potential .
  • Ecotoxicity assays : Daphnia magna acute toxicity (48-hour LC₅₀) and soil microbial diversity analysis via 16S rRNA sequencing .
  • Degradation studies : HPLC-MS to track hydrolysis/metabolite formation under UV light or microbial action .

Data Contradictions and Resolution

Q. Conflicting reports on diamide-induced oxidative stress in cellular models: How to reconcile these findings?

  • Methodological Answer: Discrepancies arise from diamide concentration thresholds. For example, 0.1 mM diamide may not deplete protein thiols (per ’s fluorescence assays), while ≥0.5 mM alters redox balance and morphology. Standardize protocols using:

  • Thiol quantification : Ellman’s reagent (DTNB) for free -SH groups.
  • ROS probes : DCFH-DA for intracellular ROS levels .
  • Control experiments : Co-treatment with antioxidants (e.g., NAC) to isolate diamide-specific effects .

Q. Divergent results in diamide-mediated RyR modulation: What factors influence functional outcomes?

  • Methodological Answer: Species-specific RyR isoform expression (e.g., insect vs. mammalian) and assay conditions (e.g., calcium concentration, pH) critically impact results. Use:

  • Isoform-specific antibodies : Western blot to confirm RyR expression profiles.
  • Single-channel recordings : Patch-clamp electrophysiology to assess open probability and conductance .

Tables for Key Data

Parameter Optimal Range Key Evidence
Diamide synthesis yield63–72%
Antioxidant IC₅₀ (DPPH)45.88–72.14 µg/mL
Collagen fiber diameter100–150 nm (post-crosslinking)
RyR mutation frequency10⁻⁴–10⁻³ (field populations)

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